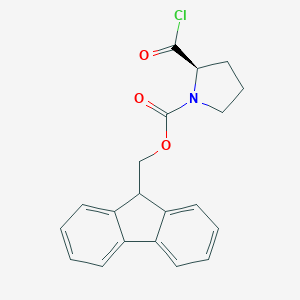
Fmoc-D-Prolyl chloride
Overview
Description
(9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate is a complex organic compound that features a fluorenylmethyl protecting group attached to a pyrrolidine ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with (2R)-2-aminopyrrolidine-1-carboxylate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under carefully monitored conditions. The use of automated systems for temperature and pressure control ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions depending on the specific reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines yield amide derivatives, while hydrolysis results in the formation of carboxylic acids and amines.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate involves its role as a protecting group in organic synthesis. The fluorenylmethyl group protects the amine functionality of the pyrrolidine ring, preventing it from reacting with other reagents. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under specific conditions, such as treatment with a strong acid or base, to yield the desired product.
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl (2S)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate: This compound is similar in structure but differs in the stereochemistry of the pyrrolidine ring.
(9H-Fluoren-9-yl)methyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a hydroxymethyl group instead of a chlorocarbonyl group.
Uniqueness
The uniqueness of (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which makes it particularly useful as a protecting group in peptide synthesis. Its ability to undergo a variety of chemical reactions also adds to its versatility in organic synthesis.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (2R)-2-carbonochloridoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c21-19(23)18-10-5-11-22(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNLJWSDGPXALN-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560836 | |
| Record name | (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171905-37-6 | |
| Record name | (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

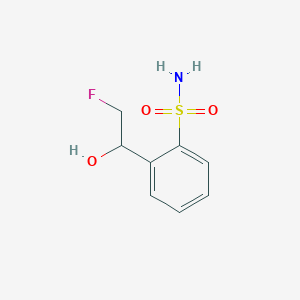
![4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B63804.png)



![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)

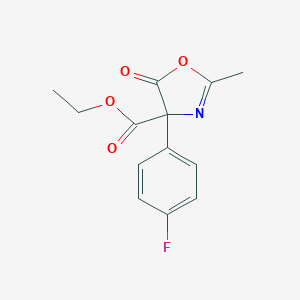

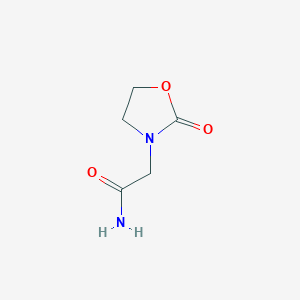

![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)
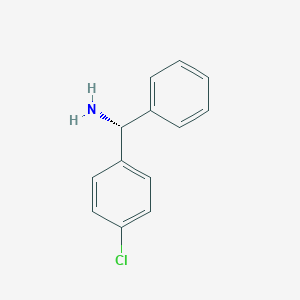
![4-Butyl-1H-benzo[d]imidazol-6-amine](/img/structure/B63838.png)
